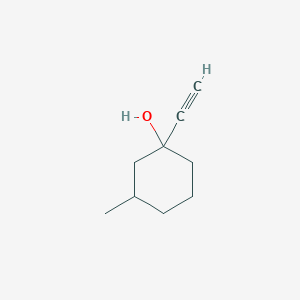![molecular formula C11H14N2O3 B8800980 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B8800980.png)
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14N2O3 It consists of a pyrrolidine ring substituted with a 3-nitrobenzyl group and a hydroxyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of the 3-Nitrobenzyl Group: The 3-nitrobenzyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Benzyl Derivatives: Compounds like 1-(3-Methoxybenzyl)pyrrolidin-3-ol have similar structures but different substituents on the benzene ring, leading to variations in their chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for the development of new bioactive molecules.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2 |
Clave InChI |
LKEWGWDXLPFRKT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2R)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methyl]isoindoline-1,3-dione](/img/structure/B8800897.png)













